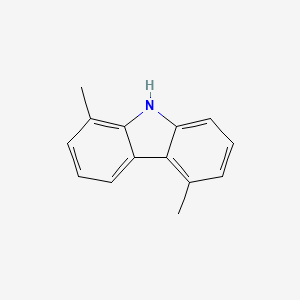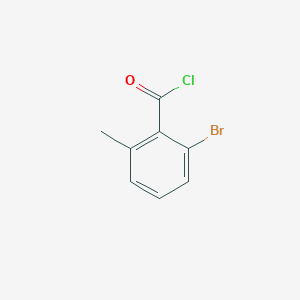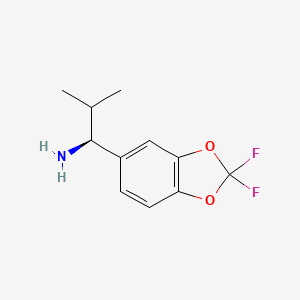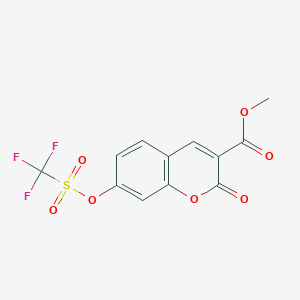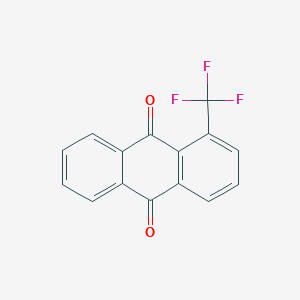
1-(Trifluoromethyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a trifluoromethyl group at the 1-position and two ketone groups at the 9 and 10 positions of the anthracene ring. Anthracene derivatives, including this compound, are known for their photophysical properties and are widely used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)anthracene-9,10-dione typically involves the introduction of the trifluoromethyl group through a reaction with trifluoromethylphenyl boronic acid. A common method includes the use of a palladium-catalyzed Suzuki cross-coupling reaction. For instance, 9-bromo-10-(4-methoxyphenyl)anthracene can be reacted with 4-(trifluoromethyl)phenyl boronic acid in the presence of a palladium catalyst (Pd(PPh3)4) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming anthracenediol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various anthracene derivatives with altered functional groups, which can exhibit different photophysical and chemical properties .
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: The compound is utilized in the production of dyes, organic light-emitting diodes (OLEDs), and other electronic materials
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)anthracene-9,10-dione involves its interaction with molecular targets through its aromatic and functional groups. The trifluoromethyl group enhances the compound’s electron-withdrawing properties, affecting its reactivity and interaction with other molecules. The ketone groups at the 9 and 10 positions play a crucial role in its chemical behavior, influencing its ability to participate in redox reactions and form stable complexes with metal ions .
Comparación Con Compuestos Similares
9,10-Anthraquinone: A closely related compound with similar structural features but without the trifluoromethyl group.
9,10-Diphenylanthracene: Another anthracene derivative used in photophysical studies and OLED applications.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion systems
Uniqueness: 1-(Trifluoromethyl)anthracene-9,10-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high thermal and chemical stability, such as in electronic materials and advanced photophysical studies .
Propiedades
Fórmula molecular |
C15H7F3O2 |
|---|---|
Peso molecular |
276.21 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H7F3O2/c16-15(17,18)11-7-3-6-10-12(11)14(20)9-5-2-1-4-8(9)13(10)19/h1-7H |
Clave InChI |
MJDPYBPAYIRDFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


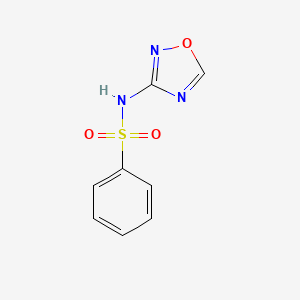
![[5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)
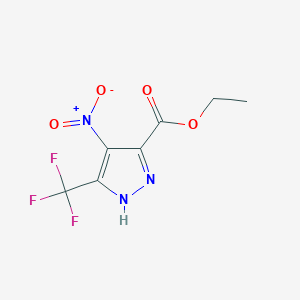
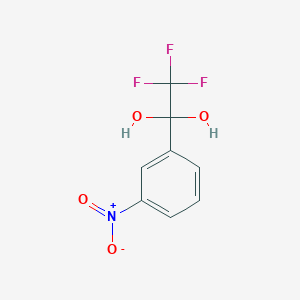
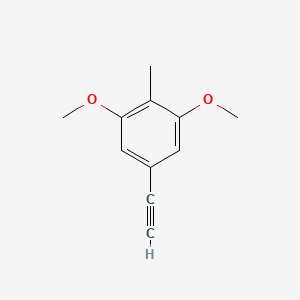
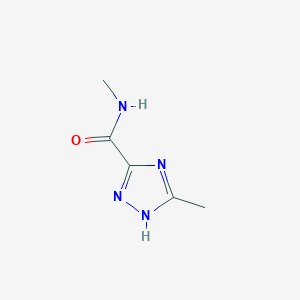
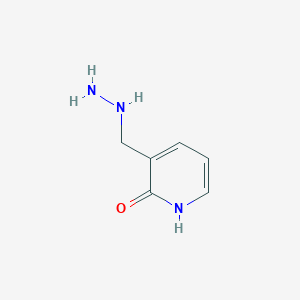
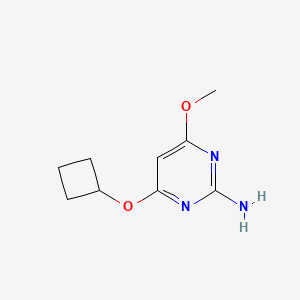
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)
